molecular formula C24H48O B13802124 1-(Ethenyloxy)docosane CAS No. 50698-63-0

1-(Ethenyloxy)docosane

Cat. No.: B13802124
CAS No.: 50698-63-0
M. Wt: 352.6 g/mol
InChI Key: PSYZZPZSAKLGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosylvinyl ether is an organic compound belonging to the class of vinyl ethers Vinyl ethers are characterized by the presence of an ether group (R-O-R’) where one of the alkyl groups is replaced by a vinyl group (CH2=CH-) Docosylvinyl ether, specifically, has a long-chain docosyl group (C22H45) attached to the vinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosylvinyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . For docosylvinyl ether, this involves the reaction of docosyl alcohol with a vinyl halide under basic conditions.

Another method involves the reaction of docosyl alcohol with acetylene or calcium carbide in the presence of a catalyst to form the vinyl ether . This method is more sustainable and straightforward, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of docosylvinyl ether often involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Docosylvinyl ether undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The vinyl group can be reduced to form saturated ethers.

    Substitution: The ether oxygen can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ethers.

    Substitution: Alkyl halides and alcohols.

Scientific Research Applications

Docosylvinyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of docosylvinyl ether involves its interaction with molecular targets and pathways. For instance, in antiviral applications, it inhibits the fusion between the plasma membrane and the viral envelope, preventing viral entry into cells and subsequent replication . This mechanism is similar to that of docosanol, another long-chain alcohol with antiviral properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosylvinyl ether stands out due to its long docosyl chain, which imparts unique physical and chemical properties. This long chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly useful in applications requiring such characteristics.

Conclusion

Docosylvinyl ether is a versatile compound with significant potential in various fields. Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new innovations and applications.

Properties

CAS No.

50698-63-0

Molecular Formula

C24H48O

Molecular Weight

352.6 g/mol

IUPAC Name

1-ethenoxydocosane

InChI

InChI=1S/C24H48O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-4-2/h4H,2-3,5-24H2,1H3

InChI Key

PSYZZPZSAKLGJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.